molecular formula C13H8N2O2 B1620854 5-(4-Cyanophenyl)nicotinic acid CAS No. 845885-80-5

5-(4-Cyanophenyl)nicotinic acid

Cat. No. B1620854
CAS RN: 845885-80-5
M. Wt: 224.21 g/mol
InChI Key: YCOSFPRPICBYHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinic acid derivatives has been developed, including the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of 5-(4-Cyanophenyl)nicotinic acid is characterized by a molecular weight of 224.2148 and a molecular formula of C13H8N2O2 . The IUPAC Standard InChI is InChI=1S/C13H8N2O2/c14-8-10-3-5-12(6-4-10)17-13(16)11-2-1-7-15-9-11/h1-7,9H .


Chemical Reactions Analysis

4-Cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .

Mechanism of Action

Target of Action

5-(4-Cyanophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which play crucial roles in cellular metabolism . Therefore, the primary targets of this compound are likely to be the same enzymes and biochemical pathways that interact with NAD and NADP.

Mode of Action

Given its structural similarity to niacin, it is reasonable to assume that it may also act as a precursor to nad and nadp . These coenzymes are involved in numerous redox reactions within the cell, acting as electron donors or acceptors .

Biochemical Pathways

Niacin is involved in various biochemical pathways, including the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways are involved in the degradation of nicotine, a major alkaloid produced in tobacco plants . Given the structural similarity between this compound and niacin, it is plausible that this compound might also interact with these pathways.

Pharmacokinetics

Studies on niacin suggest that it is rapidly absorbed and metabolized, with metabolites including niacinamide, niacinamide n-oxide, nicotinuric acid, n1-methyl-2-pyridone-5-carboxamide, n1-methyl-4-pyridone-5-carboxamide, and trigonelline . These metabolites are excreted in urine .

Result of Action

As a derivative of niacin, it may contribute to the maintenance of nad and nadp levels within the cell, supporting various metabolic processes .

properties

IUPAC Name

5-(4-cyanophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-6-9-1-3-10(4-2-9)11-5-12(13(16)17)8-15-7-11/h1-5,7-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOSFPRPICBYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383263
Record name 5-(4-Cyanophenyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845885-80-5
Record name 5-(4-Cyanophenyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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